![molecular formula C18H19NO6 B5590685 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)

4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid often involves selective metalation and coupling reactions. For example, the potassium salt of dimethoxy benzoic acids can undergo deprotonation selectively at the position para to the carboxylate group when treated with specific reagents, demonstrating a pathway that might be relevant for synthesizing related compounds (Sinha, Mandal, & Chandrasekaran, 2000).

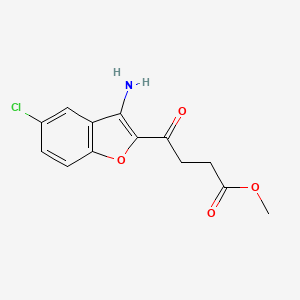

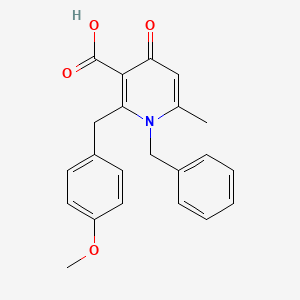

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid reveal intricate arrangements. For instance, certain matrices used in mass spectrometry studies show complex hydrogen bonding interactions and π–π stacking, which are essential in understanding the structural characteristics of such compounds (Qian & Huang, 2005).

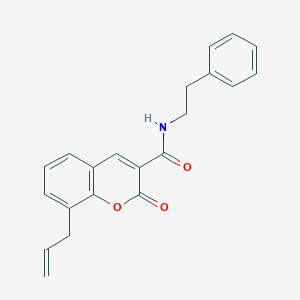

Chemical Reactions and Properties

The chemical properties of related compounds include acid-base behavior and redox reactions. Novel derivatives of methoxyamino-benzoic acid exhibit reversible acid-base behavior, which is crucial for understanding the chemical reactivity of 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid (Bem et al., 2018).

Physical Properties Analysis

The physical properties, including crystalline structures and hydrogen bonding patterns, are significant for compounds like 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. Studies on related compounds reveal how substitutions and molecular configurations influence the physical state and stability of these molecules (Pal et al., 2020).

Chemical Properties Analysis

The chemical properties, such as ionization and hydrogen bonding, play a crucial role in the behavior of compounds like 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. For instance, the ionization of substituted benzoic acids is significantly affected by the presence of methoxy and other groups, which can alter the acidity and reactivity of the molecule (Srivastava, 1967).

properties

IUPAC Name |

4,5-dimethoxy-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-23-12-6-4-11(5-7-12)8-17(20)19-14-10-16(25-3)15(24-2)9-13(14)18(21)22/h4-7,9-10H,8H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGZTLMTSXFQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B5590602.png)

![methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5590607.png)

amino]methyl}-1-[(5-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5590618.png)

![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)

![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)